4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid
Overview
Description
The compound “4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid” is a chemical compound with the molecular formula C14H18N2O7 . It has a molecular weight of 326.30 g/mol . The IUPAC name for this compound is 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]pyridine-2,6-dicarboxylic acid .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It contains a pyridine ring which is a basic aromatic ring with a nitrogen atom. It also has two carboxylic acid groups attached to the pyridine ring, an ether group, and a tert-butoxycarbonyl (Boc) protected amine group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 326.30 g/mol. It has a computed XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has 3 hydrogen bond donors and 8 hydrogen bond acceptors. The compound has 8 rotatable bonds, indicating the flexibility of the molecule. The topological polar surface area is 135 Ų, which can influence its ability to cross biological barriers .Scientific Research Applications
Synthesis and Characterization
- A derivative of the compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was synthesized and characterized using spectroscopic methods and X-ray crystallographic analysis. This study contributes to the understanding of the molecular and crystal structure of related compounds (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Synthesis Mechanisms
- Research on similar compounds, like 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene, provides insights into diverse chemical reactions and synthesis mechanisms, highlighting the solvent-dependent nature of these reactions (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Application in Metal-Organic Hybrids
- The compound's derivatives, such as pyridine-2,6-dicarboxylic acid, have been utilized in the synthesis of metal-organic hybrids. These compounds exhibit interesting fluorescence properties and potential applications in time-resolved fluoroimmunoassays (Tang, Yan, Guo, & Luo, 2006).
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]pyridine-2,6-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-14(2,3)23-13(21)15-4-5-22-8-6-9(11(17)18)16-10(7-8)12(19)20/h6-7H,4-5H2,1-3H3,(H,15,21)(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGTVRIHSZAVQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=NC(=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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